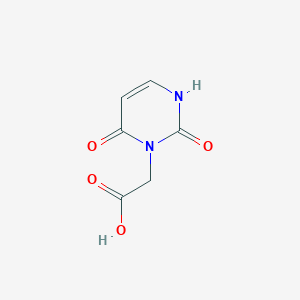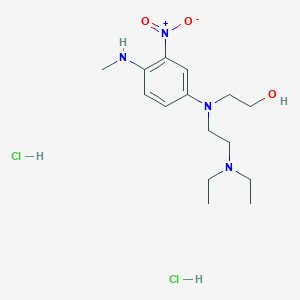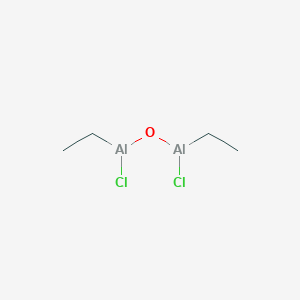
1,3-Dichloro-1,3-diethyldialuminoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1,3-diethyldialuminoxane, also known as Et2AlCl2OAlEt2Cl, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 324.29 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 1,3-Dichloro-1,3-diethyldialuminoxane is not well understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. It is also believed to form a complex with the substrate, which enhances the reactivity of the substrate.
生化学的および生理学的効果
There is limited information available regarding the biochemical and physiological effects of 1,3-Dichloro-1,3-diethyldialuminoxane. However, studies have shown that it can be toxic to cells and can cause DNA damage. It has also been shown to cause skin irritation and respiratory problems in animals.
実験室実験の利点と制限
1,3-Dichloro-1,3-diethyldialuminoxane has several advantages for lab experiments. It is a highly reactive catalyst that can facilitate chemical reactions at low temperatures and pressures. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its toxicity and potential for environmental contamination.
将来の方向性
There are several future directions for research involving 1,3-Dichloro-1,3-diethyldialuminoxane. One potential area of research is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of research is the application of this compound in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
In conclusion, 1,3-Dichloro-1,3-diethyldialuminoxane is a unique compound that has been widely used in scientific research. Its potential applications in various fields make it an important compound for future research. However, its toxicity and potential for environmental contamination should be carefully considered when using this compound in lab experiments.
合成法
1,3-Dichloro-1,3-diethyldialuminoxane can be synthesized using several methods, including the reaction between ethylaluminum sesquichloride and ethylaluminum dichloride in the presence of water or the reaction between ethylaluminum dichloride and aluminum trichloride in the presence of water. The resulting compound can be purified using various techniques such as recrystallization, column chromatography, and distillation.
科学的研究の応用
1,3-Dichloro-1,3-diethyldialuminoxane has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the polymerization of olefins, the isomerization of alkenes, and the hydroamination of alkynes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
10301-15-2 |
|---|---|
製品名 |
1,3-Dichloro-1,3-diethyldialuminoxane |
分子式 |
C4H10Al2Cl2O |
分子量 |
198.99 g/mol |
IUPAC名 |
chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |
InChI |
InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |
InChIキー |
ZSUGELSZNYCYFC-UHFFFAOYSA-L |
SMILES |
CC[Al](O[Al](CC)Cl)Cl |
正規SMILES |
CC[Al](O[Al](CC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



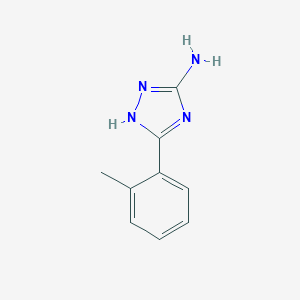

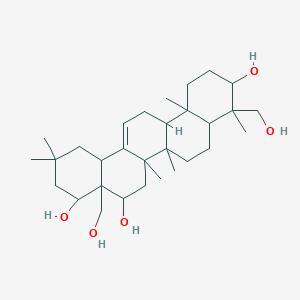
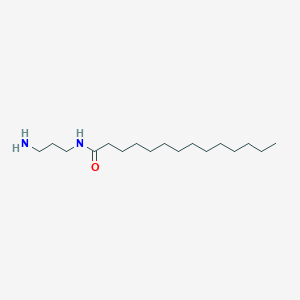
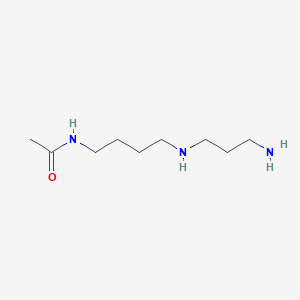
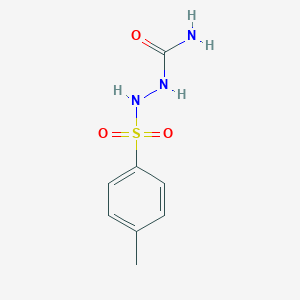
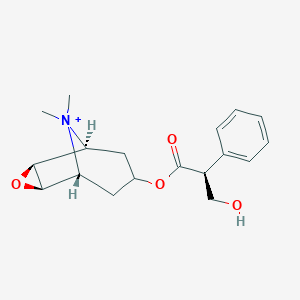
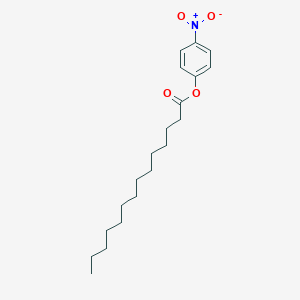
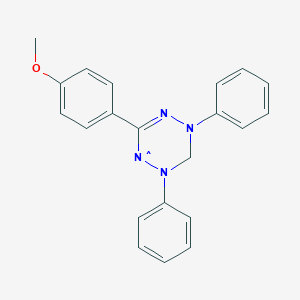
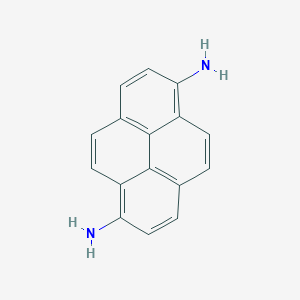
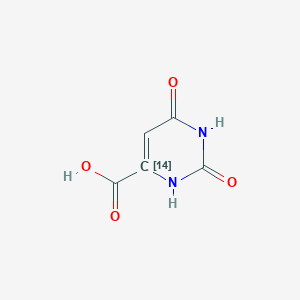
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
